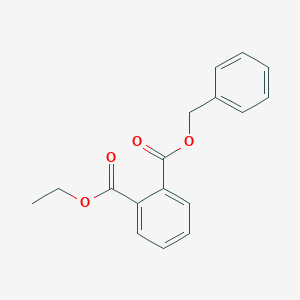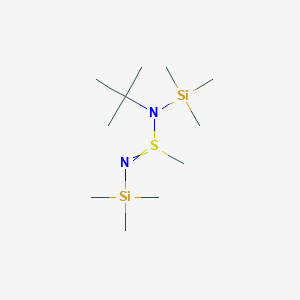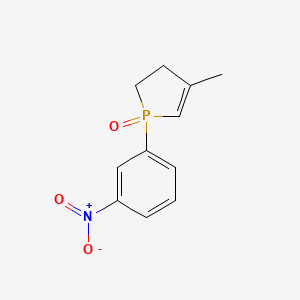
6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine is a chemical compound that belongs to the class of substituted pyridines. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmacology. It is structurally related to other psychoactive substances and has been studied for its effects on the central nervous system.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine typically involves the reaction of 2-chloropyridine with N,N-dimethylpropylamine under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation and crystallization are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its reduced form.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Various nucleophiles such as alkyl halides, acyl chlorides; reactions are conducted in the presence of a base like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced amines.
Substitution: Formation of substituted pyridines with different functional groups.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its effects on neurotransmitter systems and potential as a research tool in neuropharmacology.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing processes.
作用機序
The mechanism of action of 6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine involves its interaction with neurotransmitter systems in the brain. The compound is believed to act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI), which increases the levels of these neurotransmitters in the synaptic cleft. This action leads to enhanced neurotransmission and can result in stimulant-like effects. Additionally, the compound may interact with specific receptors, such as the serotonin 5-HT2B receptor, contributing to its pharmacological profile .
類似化合物との比較
6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine is structurally similar to other psychoactive compounds, such as:
6-(2-aminopropyl)benzofuran (6-APB): Known for its empathogenic and stimulant effects.
3,4-methylenedioxyamphetamine (MDA): A well-known psychoactive compound with similar effects on neurotransmitter systems.
3,4-methylenedioxymethamphetamine (MDMA):
The uniqueness of this compound lies in its specific structural modifications, which may result in distinct pharmacological properties compared to its analogs.
特性
分子式 |
C10H17N3 |
|---|---|
分子量 |
179.26 g/mol |
IUPAC名 |
6-(2-aminopropyl)-N,N-dimethylpyridin-2-amine |
InChI |
InChI=1S/C10H17N3/c1-8(11)7-9-5-4-6-10(12-9)13(2)3/h4-6,8H,7,11H2,1-3H3 |
InChIキー |
WWYZEVJODJDAJE-UHFFFAOYSA-N |
正規SMILES |
CC(CC1=NC(=CC=C1)N(C)C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![4,8-Dimethyl-2-(prop-2-en-1-yl)-2-borabicyclo[3.3.1]nonane](/img/structure/B14369377.png)
![Ethyl 3-[3-(pyridin-3-YL)propoxy]propanoate](/img/structure/B14369390.png)








